Piragliatin

Catalog No.
S539766
CAS No.
625114-41-2
M.F
C19H20ClN3O4S
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piragliatin

CAS Number

625114-41-2

Product Name

Piragliatin

IUPAC Name

(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1

InChI Key

XEANIURBPHCHMG-SWLSCSKDSA-N

SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl

Solubility

Soluble in DMSO

Synonyms

RO4389620; RO 4389620; RO-4389620

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl

Isomeric SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](C[C@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl

Description

The exact mass of the compound Piragliatin is 421.0863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Benzeneacetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-diabetic Properties:

Piragliatin has been studied for its ability to regulate blood sugar levels. Some research suggests it may work through multiple mechanisms, including:

  • Inhibition of SGLT1

    Piragliatin might inhibit Sodium-glucose cotransporter 1 (SGLT1), a protein in the kidneys responsible for reabsorbing glucose back into the bloodstream []. This could lead to increased glucose excretion in the urine, potentially lowering blood sugar levels.

  • AMPK Activation

    Studies suggest Piragliatin might activate AMP-activated protein kinase (AMPK), an enzyme involved in regulating cellular energy metabolism []. AMPK activation can improve insulin sensitivity and glucose uptake in cells.

Autophagy Induction:

Autophagy is a cellular process that breaks down and recycles damaged or unwanted components. Some research indicates Piragliatin might induce autophagy in various cell types, potentially offering benefits in conditions like neurodegenerative diseases or cancer [].

Piragliatin, also known as RO4389620, is a novel glucokinase activator designed primarily for the management of type 2 diabetes mellitus. It functions by enhancing the activity of glucokinase, an enzyme crucial for glucose homeostasis. By doing so, piragliatin lowers blood glucose levels in both fasting and postprandial states. Its mechanism involves improving insulin secretion from pancreatic β-cells and enhancing glucose utilization in peripheral tissues .

Piragliatin undergoes various metabolic transformations within the body. Notably, it can engage in redox cycling between its ketone and alcohol forms. This cycling is significant as it influences its pharmacokinetic profile and biological activity. The compound has been shown to interact with cytochrome P450 enzymes, although it was designed to minimize liabilities related to hERG potassium channel inhibition and CYP3A4 inactivation .

The synthesis of piragliatin involves several key steps that optimize its pharmacological properties. Initial synthesis routes focused on modifying the chemical structure of related compounds to enhance glucokinase activation while minimizing side effects. The final synthetic route allows for the production of large quantities suitable for clinical trials, employing techniques such as palladium-catalyzed reactions and selective functional group modifications .

Studies examining piragliatin's interactions with other compounds have revealed its unique profile among glucokinase activators. It does not exhibit significant inhibition of hERG channels or time-dependent inactivation of CYP3A4, which are common liabilities in drug development. This favorable interaction profile makes piragliatin a subject of interest for further research into safer glucokinase activators .

Several compounds share structural or functional similarities with piragliatin, particularly within the class of glucokinase activators. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
RO4597014Potent glucokinase activator; improved efficacyEntered clinical trials without significant liabilities
AZD1656Developed for type 2 diabetes; dual actionFocus on liver selectivity
MK-0941Novel glucokinase activator; enhances insulin secretionNotable for its pharmacokinetic properties
GKM-001Targeting glucose homeostasisInvestigated for its effects on β-cell proliferation
DorzagliatinHepatoselective glucokinase activatorDesigned to minimize systemic exposure

Piragliatin stands out due to its specific mechanism of action and favorable safety profile compared to other glucokinase activators, although its development faced challenges related to liver toxicity observed in clinical trials .

Piragliatin possesses the molecular formula C19H20ClN3O4S, corresponding to an average molecular weight of 421.896 daltons [1] [2]. The compound is systematically named as (2R)-2-[3-Chloro-4-(methylsulfonyl)phenyl]-3-[(1R)-3-oxocyclopentyl]-N-(2-pyrazinyl)propanamide, reflecting its complex structural architecture [2] [3]. The molecule is registered under CAS number 625114-41-2 and maintains a ChemSpider identification number of 8607766 [1].

The monoisotopic mass of piragliatin is precisely determined as 421.086305 daltons, providing critical information for mass spectrometric identification and analysis [1] [3]. The molecular structure encompasses multiple functional groups including a chlorinated aromatic ring, a methylsulfonyl substituent, a cyclopentanone moiety, and a pyrazine heterocycle, all connected through a propanamide backbone [2].

                 Property                                                                                                                                                                  Value        Molecular Formula                                                                                                                                                          C19H20ClN3O4S               IUPAC Name                                                                        (2R)-2-[3-Chloro-4-(methylsulfonyl)phenyl]-3-[(1R)-3-oxocyclopentyl]-N-(2-pyrazinyl)propanamide      CAS Registry Number                                                                                                                                                            625114-41-2

Average Molecular Weight (Da) 421.896
Monoisotopic Mass (Da) 421.086305
Exact Mass (Da) 421.898
ChemSpider ID 8607766
Stereochemistry Absolute
Defined Stereocenters 2 of 2
E/Z Centers 0
Optical Activity Unspecified
Charge 0
SMILES CS(=O)(=O)C1=CC=C(C=C1Cl)C@@HC(=O)NC3=CN=CC=N3
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1Cl)C@@HC(=O)NC1C=NC=CN=1
InChI InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1
InChI Key XEANIURBPHCHMG-SWLSCSKDSA-N

The structural representation through SMILES notation reveals the precise stereochemical arrangement: CS(=O)(=O)C1=CC=C(C=C1Cl)C@@HC(=O)NC3=CN=CC=N3 [2] [3]. This notation explicitly indicates the absolute configuration at both stereogenic centers, which is crucial for the compound's biological activity.

Physical and Chemical Properties

Piragliatin exhibits distinctive physical and chemical properties that influence its pharmaceutical behavior and biological activity. The compound maintains a neutral charge state under physiological conditions, contributing to its membrane permeability characteristics [3]. The molecular architecture incorporates both hydrophilic and lipophilic regions, creating an amphiphilic character essential for its interaction with biological targets.

The presence of the methylsulfonyl group (-SO2CH3) introduces significant polarity to the molecule, while the chlorinated phenyl ring and cyclopentanone moiety contribute to its hydrophobic character [1] [2]. This structural duality enables piragliatin to effectively traverse biological membranes while maintaining sufficient aqueous solubility for systemic distribution.

The compound's stability profile is influenced by the presence of the ketone functionality within the cyclopentyl ring, which can undergo potential metabolic transformations including reduction to the corresponding alcohol [4]. This metabolic susceptibility was identified during clinical development and represents a key structural feature affecting the compound's pharmacokinetic profile.

Crystal Structure Characteristics

The crystalline properties of piragliatin have been characterized through various analytical techniques, though comprehensive single-crystal X-ray diffraction data remains limited in the publicly available literature. The compound's solid-state structure is influenced by its multiple hydrogen bonding donors and acceptors, including the pyrazine nitrogen atoms, the amide functionality, and the sulfonyl group [5].

Molecular dynamics simulations have provided insights into the conformational behavior of piragliatin in both solution and bound states [5]. These studies reveal that the compound adopts specific conformations that facilitate its binding to the allosteric site of glucokinase, with the pyrazine ring forming critical π-π stacking interactions with tyrosine residues in the binding pocket [6].

The allosteric binding site accessibility is crucial for piragliatin's mechanism of action, and structural modifications that affect this accessibility can dramatically alter biological activity [5]. Computational studies have demonstrated that certain mutations in the target protein can render the allosteric pocket inaccessible to piragliatin, highlighting the importance of the precise three-dimensional arrangement of functional groups.

Polymorphism and Solid-State Properties

Pharmaceutical compounds commonly exhibit polymorphic behavior, where the same chemical entity can exist in multiple crystalline forms with distinct physical properties. While specific polymorphic studies of piragliatin are not extensively documented in the available literature, the compound's structural complexity suggests potential for multiple solid-state forms.

The presence of multiple hydrogen bonding sites, including the pyrazine heterocycle, amide group, and sulfonyl functionality, creates opportunities for different packing arrangements in the crystalline state [7]. Such polymorphic variations can significantly impact solubility, stability, and bioavailability characteristics, making solid-state characterization crucial for pharmaceutical development.

Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis would typically be employed to characterize the thermal behavior and potential phase transitions of piragliatin [8]. The compound's melting behavior, glass transition characteristics, and thermal degradation patterns provide important information for formulation development and storage stability assessments.

                  Stereochemical Feature                                   Description            Absolute Configuration at C2                               R configuration

Absolute Configuration at Cyclopentyl Carbon R configuration
Total Stereocenters 2
Defined Stereocenters 2 of 2
Stereochemical Notation (2R)-...[(1R)-...]
Molecular Chirality Chiral compound with absolute stereochemistry

Structural Comparison with Related Compounds

Piragliatin belongs to the phenylacetamide class of glucokinase activators, sharing structural motifs with several related compounds while maintaining unique features that distinguish its biological profile [4] [9]. The fundamental phenylacetamide scaffold serves as the core structure for multiple glucokinase activators, with variations in substituent patterns determining specific pharmacological properties.

                       Compound  Core Structure                          Heterocycle                  Side Chain         Key Distinguishing Feature                    Piragliatin Phenylacetamide                          2-Pyrazinyl            3-Oxocyclopentyl   Ketone group in cyclopentyl ring                      RO4597014 Phenylacetamide        5-Substituted-2-aminopyrazine             Diol-containing            Polar diol substitution                        AM-2394 Phenylacetamide                     5-Alkoxypyridine          Phenyl-substituted              Aromatic alkoxy group                    PF-04937139 Phenylacetamide N,N-dimethylpyrimidine-2-carboxamide Methyl-substituted pyrazine        Rigid aromatic substitution

Compound 2 (Piragliatin precursor) Phenylacetamide 2-Pyrazinyl Cyclopentyl Saturated cyclopentyl ring
Compound 3 (Piragliatin metabolite) Phenylacetamide 2-Pyrazinyl 3-Hydroxycyclopentyl Hydroxyl group in cyclopentyl ring

The structural comparison reveals that piragliatin's distinctive feature lies in its 3-oxocyclopentyl side chain, which differentiates it from both its metabolic precursor and product [4]. This ketone functionality was specifically introduced to address issues with hERG channel inhibition and cytochrome P450 inactivation observed with the parent cyclopentyl compound [4].

When compared to other glucokinase activators such as AM-2394 and PF-04937139, piragliatin maintains the critical 2-pyrazinyl heterocycle while incorporating the unique cyclopentanone moiety [10] [4]. This structural modification resulted in improved selectivity profiles while maintaining potent glucokinase activation [4].

  Structural Feature         Interaction Type   Binding Site Residue              Functional Significance       Pyrazine Ring             π-π Stacking                 TYR214            Enhances binding affinity Chloro-phenyl Group Hydrophobic Interactions   VAL91, TRP99, VAL101  Stabilizes hydrophobic interactionsMethylsulfonyl Group         Hydrogen Bonding           THR65, GLY68        Forms critical polar contacts

3-Oxocyclopentyl Ring Hydrophobic Interactions MET210, ILE211, MET235 Contributes to selectivity Propanamide Linker Hydrogen Bonding ARG63 Essential for glucokinase activationAbsolute Stereochemistry Stereospecific Binding Allosteric Site Determines biological activity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

421.0863050 g/mol

Monoisotopic Mass

421.0863050 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BM1HR7IP1L

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Phosphotransferase [EC:2.7.1.-]
GCK [HSA:2645] [KO:K12407]

Other CAS

625114-41-2

Wikipedia

Piragliatin

Dates

Modify: 2024-04-14
1: Zhi J, Zhai S. Effects of piragliatin, a glucokinase activator, on fasting and postprandial plasma glucose in patients with type 2 diabetes mellitus. J Clin Pharmacol. 2016 Feb;56(2):231-8. doi: 10.1002/jcph.589. Epub 2015 Sep 10. PubMed PMID: 26183686.
2: Zhi J, Zhai S, Boldrin M. Dose-Dependent Effect of Piragliatin, a Glucokinase Activator, on the QT Interval Following Short-Term Multiple Doses in Patients With Type 2 Diabetes Mellitus. Clin Pharmacol Drug Dev. 2017 May;6(3):258-265. doi: 10.1002/cpdd.289. Epub 2016 Aug 14. PubMed PMID: 27364955.
3: Georgy A, Zhai S, Liang Z, Boldrin M, Zhi J. Lack of Potential Pharmacokinetic and Pharmacodynamic Interactions Between Piragliatin, a Glucokinase Activator, and Simvastatin in Patients With Type 2 Diabetes Mellitus. J Clin Pharmacol. 2016 Jun;56(6):675-82. doi: 10.1002/jcph.640. Epub 2015 Dec 21. PubMed PMID: 26381165.
4: Zhai S, Georgy A, Liang Z, Zhi J. Pharmacokinetic and Pharmacodynamic Drug Interaction Study of Piragliatin, a Glucokinase Activator, and Glyburide, a Sulfonylurea, in Type 2 Diabetic Patients. Clin Pharmacol Drug Dev. 2016 Nov;5(6):552-556. doi: 10.1002/cpdd.276. Epub 2016 Jun 28. PubMed PMID: 27274007.
5: Zhi J, Zhai S, Georgy A, Liang Z, Boldrin M. Exploratory effects of a strong CYP3A inhibitor (ketoconazole), a strong CYP3A inducer (rifampicin), and concomitant ethanol on piragliatin pharmacokinetics and pharmacodynamics in type 2 diabetic patients. J Clin Pharmacol. 2016 May;56(5):548-54. doi: 10.1002/jcph.617. Epub 2015 Oct 26. PubMed PMID: 26272330.
6: Bonadonna RC, Heise T, Arbet-Engels C, Kapitza C, Avogaro A, Grimsby J, Zhi J, Grippo JF, Balena R. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study. J Clin Endocrinol Metab. 2010 Nov;95(11):5028-36. doi: 10.1210/jc.2010-1041. Epub 2010 Aug 25. PubMed PMID: 20739378.
7: Sarabu R, Bizzarro FT, Corbett WL, Dvorozniak MT, Geng W, Grippo JF, Haynes NE, Hutchings S, Garofalo L, Guertin KR, Hilliard DW, Kabat M, Kester RF, Ka W, Liang Z, Mahaney PE, Marcus L, Matschinsky FM, Moore D, Racha J, Radinov R, Ren Y, Qi L, Pignatello M, Spence CL, Steele T, Tengi J, Grimsby J. Discovery of piragliatin--first glucokinase activator studied in type 2 diabetic patients. J Med Chem. 2012 Aug 23;55(16):7021-36. doi: 10.1021/jm3008689. Epub 2012 Aug 1. PubMed PMID: 22809456.
8: Kim MK, Cho JH, Lee JJ, Cheong YH, Son MH, Lee KJ. Differential protective effects of exenatide, an agonist of GLP-1 receptor and Piragliatin, a glucokinase activator in beta cell response to streptozotocin-induced and endoplasmic reticulum stresses. PLoS One. 2013 Sep 19;8(9):e73340. doi: 10.1371/journal.pone.0073340. eCollection 2013. PubMed PMID: 24069189; PubMed Central PMCID: PMC3777936.
9: Doliba N, Qin W, Najafi H, Wilson D, Grimsby J, Matschinsky F. Piragliatin, an allosteric activator of glucokinase, greatly enhances glucose-induced pancreatic islet respiration and insulin release. Can J Diabetes. 2009;33(3):209. doi: 10.1016/S1499-2671(09)33071-3. Epub 2012 Dec 10. PubMed PMID: 25998593.
10: Pettersen JC, Litchfield J, Neef N, Schmidt SP, Shirai N, Walters KM, Enerson BE, Chatman LA, Pfefferkorn JA. The relationship of glucokinase activator-induced hypoglycemia with arteriopathy, neuronal necrosis, and peripheral neuropathy in nonclinical studies. Toxicol Pathol. 2014 Jun;42(4):696-708. doi: 10.1177/0192623314526006. Epub 2014 Apr 24. PubMed PMID: 24771080.
11: Grewal AS, Sekhon BS, Lather V. Recent updates on glucokinase activators for the treatment of type 2 diabetes mellitus. Mini Rev Med Chem. 2014;14(7):585-602. Review. PubMed PMID: 25052034.
12: Dhanesha N, Joharapurkar A, Shah G, Kshirsagar S, Patel V, Patel K, Bahekar R, Jain M. Treatment with exendin-4 improves the antidiabetic efficacy and reverses hepatic steatosis in glucokinase activator treated db/db mice. Eur J Pharmacol. 2013 Aug 15;714(1-3):188-92. doi: 10.1016/j.ejphar.2013.06.015. Epub 2013 Jun 25. PubMed PMID: 23810686.
13: Kamiyama H, Terauchi Y. [Current status of clinical development of novel anti-diabetic drugs]. Nihon Rinsho. 2015 Mar;73(3):517-22. Japanese. PubMed PMID: 25812383.
14: Zhao J, Nanjo T, de Lucca EC Jr, White MC. Chemoselective methylene oxidation in aromatic molecules. Nat Chem. 2019 Mar;11(3):213-221. doi: 10.1038/s41557-018-0175-8. Epub 2018 Dec 17. PubMed PMID: 30559371; PubMed Central PMCID: PMC6386604.
15: Doliba NM, Fenner D, Zelent B, Bass J, Sarabu R, Matschinsky FM. Repair of diverse diabetic defects of β-cells in man and mouse by pharmacological glucokinase activation. Diabetes Obes Metab. 2012 Oct;14 Suppl 3:109-19. doi: 10.1111/j.1463-1326.2012.01652.x. Review. PubMed PMID: 22928571; PubMed Central PMCID: PMC4433321.
16: Nissim I, Horyn O, Nissim I, Daikhin Y, Wehrli SL, Yudkoff M, Matschinsky FM. Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics. Biochem J. 2012 Jun 15;444(3):537-51. doi: 10.1042/BJ20120163. PubMed PMID: 22448977; PubMed Central PMCID: PMC3679927.
17: Doliba NM, Qin W, Najafi H, Liu C, Buettger CW, Sotiris J, Collins HW, Li C, Stanley CA, Wilson DF, Grimsby J, Sarabu R, Naji A, Matschinsky FM. Glucokinase activation repairs defective bioenergetics of islets of Langerhans isolated from type 2 diabetics. Am J Physiol Endocrinol Metab. 2012 Jan 1;302(1):E87-E102. doi: 10.1152/ajpendo.00218.2011. Epub 2011 Sep 27. PubMed PMID: 21952036; PubMed Central PMCID: PMC3328091.

Explore Compound Types